3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group and a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-hydroxypropanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at room temperature. The overall reaction can be represented as follows:
Ethyl 3-hydroxypropanoate+TBDMS-Cl→Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate+HCl
Industrial Production Methods
In an industrial setting, the production of ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The TBDMS group can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols or other functionalized derivatives.
Scientific Research Applications
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial during multi-step synthesis processes, allowing for selective reactions to occur at other functional groups. The removal of the TBDMS group is facilitated by nucleophilic attack of fluoride ions, leading to the formation of a pentavalent silicon intermediate and subsequent cleavage of the Si-O bond .
Comparison with Similar Compounds
Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate can be compared with other similar compounds, such as:
Methyl 3-((tert-butyldimethylsilyl)oxy)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-((trimethylsilyl)oxy)propanoate: Similar structure but with a trimethylsilyl (TMS) group instead of a TBDMS group.
Ethyl 3-((tert-butyldiphenylsilyl)oxy)propanoate: Similar structure but with a tert-butyldiphenylsilyl (TBDPS) group instead of a TBDMS group.
The uniqueness of ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate lies in the stability and ease of removal of the TBDMS group, making it a preferred choice for protecting hydroxyl groups in complex synthetic routes.
Properties
Molecular Formula |
C11H24O3Si |
---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
ethyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate |
InChI |
InChI=1S/C11H24O3Si/c1-7-13-10(12)8-9-14-15(5,6)11(2,3)4/h7-9H2,1-6H3 |
InChI Key |
HUHDUGGGDFOVQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.